2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine is a synthetic organic compound featuring a unique combination of a cyclopropyl group, an oxadiazole ring, and a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Incorporation of the Difluoroethanamine Moiety: The difluoroethanamine group can be introduced via nucleophilic substitution reactions, where a suitable difluoroethane derivative reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The difluoroethanamine moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the oxadiazole ring or amine derivatives.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.
Biology and Medicine
The compound’s oxadiazole ring is a known pharmacophore, making it a candidate for drug development. It has potential applications in the treatment of various diseases, including bacterial infections, cancer, and neurological disorders. The presence of the difluoroethanamine moiety may enhance its bioavailability and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to modulate biological activity. The difluoroethanamine moiety may enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethylamine: Similar structure but lacks the difluoroethanamine moiety.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
3-Cyclopropyl-1,2,4-oxadiazole: The core oxadiazole structure without additional functional groups.
Uniqueness
The presence of both the cyclopropyl group and the difluoroethanamine moiety in 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2,2-difluoroethan-1-amine distinguishes it from other similar compounds. This unique combination may confer enhanced biological activity and stability, making it a valuable compound for further research and development.
Properties
CAS No. |
1862745-41-2 |
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Molecular Formula |
C7H9F2N3O |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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